

In-Depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1588542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(4-Methoxyphenoxy)benzaldehyde**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Physical and Chemical Properties

4-(4-Methoxyphenoxy)benzaldehyde is a solid, aromatic aldehyde.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	[2]
Molecular Weight	228.25 g/mol	[2]
Appearance	White powder	[2]
Melting Point	56-64 °C	[2]
Boiling Point	359.528 °C at 760 mmHg	[1][3]
Density	1.166 g/cm ³	[1][3]
Refractive Index	1.591	[1]
Flash Point	162.544 °C	[1]

Table 2: Solubility Profile

Solvent	Solubility	Reference(s)
Water	Limited solubility	-
Ethanol	Soluble	-
Dichloromethane	Soluble	-

Quantitative solubility data is not readily available in the reviewed literature.

Spectroscopic Data

Detailed spectroscopic data for **4-(4-Methoxyphenoxy)benzaldehyde** is crucial for its identification and characterization. While a comprehensive public database of its spectra is not readily available, analysis of related compounds and existing data provides significant insights.

¹H NMR Spectroscopy

A proton NMR spectrum of a reaction product mixture expected to contain **4-(4-Methoxyphenoxy)benzaldehyde** has been reported.[4] Based on the structure, the following proton signals are anticipated: a singlet for the aldehyde proton (typically δ 9.8-10.0 ppm),

signals for the aromatic protons on both benzene rings, and a singlet for the methoxy group protons (typically around δ 3.8 ppm). Careful analysis of the spectrum is required to definitively assign peaks to the product and distinguish them from any remaining starting materials, such as 4-methoxyphenol and 4-fluorobenzaldehyde.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each of the 14 carbon atoms in the molecule, though some aromatic carbons may have overlapping chemical shifts. Key expected signals include the aldehyde carbonyl carbon (typically δ 190-195 ppm), the methoxy carbon (around δ 55 ppm), and the aromatic carbons in the region of δ 110-165 ppm.

FT-IR Spectroscopy

The infrared spectrum of **4-(4-Methoxyphenoxy)benzaldehyde** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the aldehyde at approximately 1700 cm^{-1} , C-H stretching vibrations for the aromatic rings and the aldehyde group just above 3000 cm^{-1} and around 2850-2750 cm^{-1} respectively, C-O-C stretching vibrations for the ether linkage, and various C=C stretching vibrations for the aromatic rings in the 1600-1450 cm^{-1} region.

Mass Spectrometry

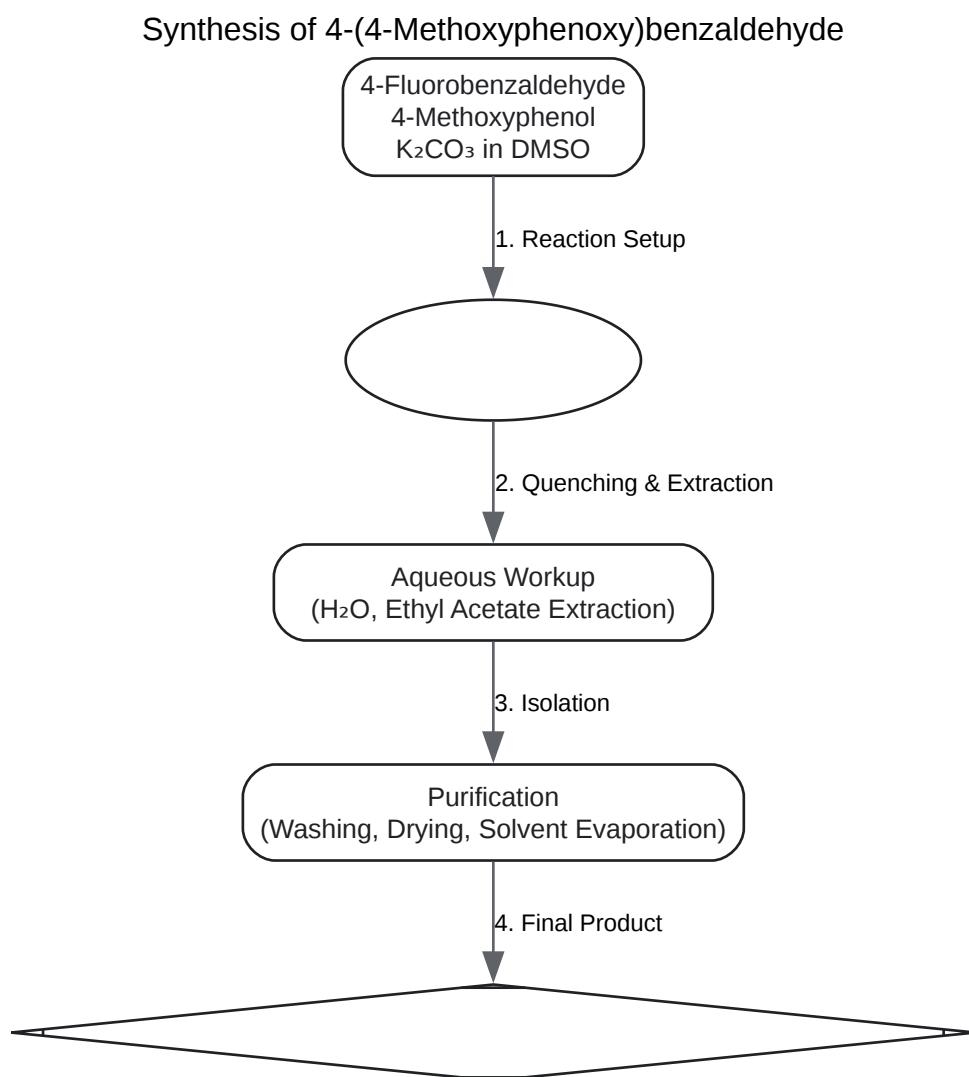
The mass spectrum of **4-(4-Methoxyphenoxy)benzaldehyde** is expected to show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight (228.25). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ($M-1$) and the loss of the formyl group ($M-29$). Fragmentation of the ether linkage is also anticipated.

Experimental Protocols

Synthesis of **4-(4-Methoxyphenoxy)benzaldehyde**

A documented method for the synthesis of **4-(4-Methoxyphenoxy)benzaldehyde** involves a nucleophilic aromatic substitution reaction.[5]

Materials:


- 4-Fluorobenzaldehyde
- 4-Methoxyphenol
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- n-Heptane
- Magnesium sulfate ($MgSO_4$)
- Saturated aqueous sodium chloride solution
- Water

Procedure:

- In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[5]
- Heat the reaction mixture to 140 °C and stir for 45 minutes.[5]
- After cooling to room temperature, dilute the mixture with water and stir for 30 minutes.[5]
- Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.[5]
- Wash the combined organic phases five times with a saturated aqueous sodium chloride solution and then dry over magnesium sulfate.[5]
- Remove the solvent under reduced pressure to obtain a viscous oil.[5]
- Dissolve the oil in dichloromethane, transfer to a wide-necked flask, and add n-heptane.[5]
- Allow the solvent to evaporate over three days to form crystals of **4-(4-methoxyphenoxy)benzaldehyde**.[5]

- Wash the crystals with n-heptane and dry under vacuum.[5]

Diagram 1: Synthesis Workflow of **4-(4-Methoxyphenoxy)benzaldehyde**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(4-Methoxyphenoxy)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Methoxyphenoxy)benzaldehyde | CAS#:78725-47-0 | Chemsoc [chemsoc.com]
- 4. chegg.com [chegg.com]
- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588542#physical-properties-of-4-4-methoxyphenoxy-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com